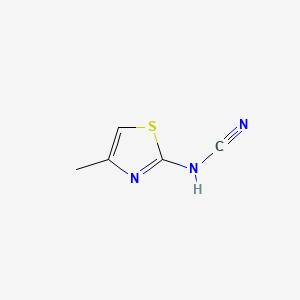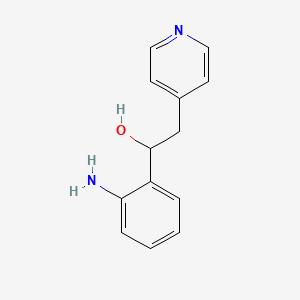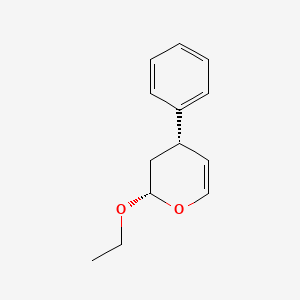
2H-Pyran,2-ethoxy-3,4-dihydro-4-phenyl-,(2S,4S)-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-Pyran,2-ethoxy-3,4-dihydro-4-phenyl-,(2S,4S)-(9CI) is a chemical compound belonging to the class of pyrans Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran,2-ethoxy-3,4-dihydro-4-phenyl-,(2S,4S)-(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method might involve the reaction of an aldehyde with an alcohol in the presence of an acid catalyst to form the pyran ring. The specific reaction conditions, such as temperature, solvent, and catalyst, can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and other advanced techniques might be employed to ensure consistent production quality.
化学反応の分析
Types of Reactions
2H-Pyran,2-ethoxy-3,4-dihydro-4-phenyl-,(2S,4S)-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions could lead to the formation of alcohols or other reduced derivatives.
Substitution: The ethoxy or phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while reduction could produce alcohols.
科学的研究の応用
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound might be studied for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Research could explore its use as a pharmaceutical intermediate or active ingredient.
Industry: It may find applications in the production of polymers, resins, or other industrial materials.
作用機序
The mechanism of action of 2H-Pyran,2-ethoxy-3,4-dihydro-4-phenyl-,(2S,4S)-(9CI) would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering cellular pathways, or affecting gene expression. Detailed studies would be required to elucidate these mechanisms.
類似化合物との比較
Similar Compounds
2H-Pyran: The parent compound without the ethoxy and phenyl groups.
2H-Pyran-2-one: A related compound with a carbonyl group at the 2-position.
4-Phenyl-2H-pyran: A similar compound with a phenyl group but lacking the ethoxy group.
Uniqueness
2H-Pyran,2-ethoxy-3,4-dihydro-4-phenyl-,(2S,4S)-(9CI) is unique due to the presence of both ethoxy and phenyl groups, which can influence its chemical reactivity and potential applications. These functional groups can provide specific properties that differentiate it from other pyran derivatives.
特性
分子式 |
C13H16O2 |
|---|---|
分子量 |
204.26 g/mol |
IUPAC名 |
(2S,4S)-2-ethoxy-4-phenyl-3,4-dihydro-2H-pyran |
InChI |
InChI=1S/C13H16O2/c1-2-14-13-10-12(8-9-15-13)11-6-4-3-5-7-11/h3-9,12-13H,2,10H2,1H3/t12-,13+/m1/s1 |
InChIキー |
LGIHSBPLJHHAJF-OLZOCXBDSA-N |
異性体SMILES |
CCO[C@@H]1C[C@@H](C=CO1)C2=CC=CC=C2 |
正規SMILES |
CCOC1CC(C=CO1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(2S,3R,4S,5S)-4-methoxy-5-methyl-2-[(2E,4E,6E)-octa-2,4,6-trien-2-yl]oxan-3-yl] 2-aminoacetate](/img/structure/B13814458.png)

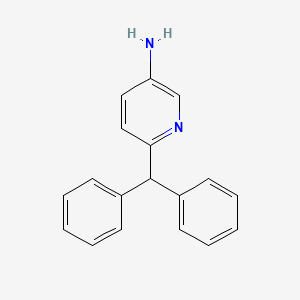
![3-[2-[[3-(2-carboxyethyl)-5-[(E)-(3-ethyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-5-[(E)-(4-ethyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]propanoic acid](/img/structure/B13814482.png)
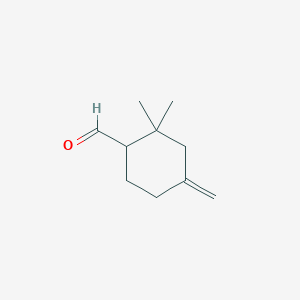
![cis-3-(Hydroxymethylene)-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B13814498.png)
![Acetamide,N-cyclopropyl-2-[(2-cyclopropyl-5,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B13814508.png)
![N-[(8Z)-cyclopenta[i][1,3,5,7,2,4,6,8]tetrathiatetrazecin-2-yl]cyclohexanecarboxamide](/img/structure/B13814513.png)


